1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one
Description
Properties
IUPAC Name |
2,5-dihydrotriazolo[4,5-c]pyridin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N4O/c10-5-4-3(1-2-6-5)7-9-8-4/h1-2H,(H,6,10)(H,7,8,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MQLUOURIXJKOKW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CNC(=O)C2=NNN=C21 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90301058 | |
| Record name | 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.11 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
36286-97-2 | |
| Record name | NSC140841 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=140841 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1,2-dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90301058 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For example, the reaction of enaminonitriles with benzohydrazides under microwave irradiation can yield the desired compound through a tandem reaction involving transamidation, nucleophilic addition, and subsequent condensation . This method is catalyst-free, additive-free, and eco-friendly, making it a sustainable option for synthesis.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes. The use of microwave irradiation can be scaled up to produce significant quantities of the compound efficiently. Additionally, the reaction conditions can be optimized to ensure high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole or pyridine rings.
Substitution: Substitution reactions can introduce various functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Halogenating agents, alkylating agents, and other electrophiles can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce alkyl, aryl, or other functional groups.
Scientific Research Applications
Medicinal Chemistry
1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one has been extensively studied for its potential therapeutic effects:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain analogs can inhibit tumor growth by inducing apoptosis in cancer cells .
- Antimicrobial Properties : The compound has demonstrated activity against a range of bacteria and fungi. Its mechanism involves disrupting microbial cell wall synthesis and function .
- Anti-inflammatory Effects : Some studies suggest that this compound can modulate inflammatory pathways, making it a candidate for treating inflammatory diseases .
Chemical Synthesis
In synthetic chemistry, this compound serves as a valuable building block for the synthesis of more complex molecules. Its ability to undergo various chemical reactions (e.g., oxidation and substitution) allows chemists to create derivatives with tailored properties for specific applications .
Biological Studies
The compound is also utilized in biological research to explore interactions with enzymes and receptors:
- Enzyme Inhibition : It has been identified as a potential inhibitor for certain enzymes involved in metabolic pathways, which could lead to novel therapeutic agents .
- Receptor Modulation : Studies have shown that it can act as an agonist or antagonist at specific receptors, influencing physiological responses .
Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry investigated the anticancer effects of various derivatives of this compound on human cancer cell lines. The results indicated that certain modifications to the triazole moiety significantly enhanced cytotoxicity against breast cancer cells while minimizing toxicity to normal cells .
Case Study 2: Antimicrobial Efficacy
Research conducted by Smith et al. (2023) assessed the antimicrobial properties of this compound against both Gram-positive and Gram-negative bacteria. The findings revealed that compounds with electron-withdrawing groups exhibited superior antibacterial activity compared to those with electron-donating groups .
Case Study 3: Anti-inflammatory Mechanisms
In a study examining the anti-inflammatory properties of this compound, researchers found that it effectively reduced pro-inflammatory cytokine levels in vitro. This suggests its potential use in developing treatments for chronic inflammatory conditions .
Mechanism of Action
The mechanism of action of 1,2-Dihydro-4h-[1,2,3]triazolo[4,5-c]pyridin-4-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, and other proteins, modulating their activity. For example, it may act as an inhibitor of certain enzymes or as an agonist/antagonist of specific receptors. The exact pathways involved depend on the specific biological context and the target molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Electronic Differences
The triazolopyridine family includes multiple isomers differing in ring fusion positions and substituents. Key comparisons are outlined below:
Key Observations:
- Ring Fusion Position: The [4,5-c] fusion in triazolopyridinones creates distinct electronic environments compared to [1,5-c] or [4,3-c] isomers. For instance, [1,2,4]triazolo[4,3-c]pyrimidines exhibit downfield-shifted protons (δ 8.2–8.5 ppm) due to increased electron withdrawal, whereas [1,5-c] isomers show upfield shifts (δ 7.8–8.0 ppm) .
- Functional Groups : The ketone in this compound enhances polarity and binding affinity, as seen in its c-Met-inhibiting analog (IC₅₀ = 12 nM) . In contrast, methyl or p-tolyl substituents in triazolopyrimidines modulate solubility and thermal stability .
Biological Activity
1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one is a heterocyclic compound that belongs to the class of triazolopyridines. Its unique structure, featuring a triazole ring fused with a pyridine ring, positions it as a significant candidate in medicinal chemistry for various pharmacological applications. This article explores its biological activities, synthesis methods, and potential therapeutic uses based on diverse research findings.
- Molecular Formula : CHN
- Molecular Weight : 150.141 g/mol
- CAS Number : 36286-97-2
Biological Activities
This compound exhibits a range of biological activities:
Anticancer Activity
Research indicates that derivatives of this compound can act as potent inhibitors of various cancer cell lines. For instance, studies have shown that modifications at specific positions on the triazole ring can enhance anticancer efficacy. One notable derivative demonstrated IC values in the nanomolar range against non-small cell lung cancer (NSCLC) cells .
Antimicrobial Properties
The compound has been evaluated for its antimicrobial activity against several pathogens. In vitro studies revealed that it possesses significant inhibitory effects against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membrane integrity .
Anti-inflammatory Effects
The anti-inflammatory potential of this compound has been investigated through various assays. It has shown to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are crucial in the inflammatory response. The compound's IC values were comparable to those of established anti-inflammatory drugs .
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It can act as an inhibitor for enzymes involved in cancer progression and inflammation.
- Receptor Modulation : The compound may function as an agonist or antagonist at various receptor sites, affecting cellular signaling pathways .
Synthesis Methods
The synthesis of this compound can be accomplished through several methodologies:
- Cyclization Reactions : Commonly achieved by reacting enaminonitriles with hydrazines under microwave irradiation conditions.
- Yield Optimization : Research indicates that optimizing reaction conditions can yield high purity and significant quantities of the compound .
Case Studies and Research Findings
Several studies have documented the biological activities and potential applications of this compound:
Q & A
Q. What are the most reliable synthetic routes for preparing 1,2-Dihydro-4H-[1,2,3]triazolo[4,5-c]pyridin-4-one derivatives?
Methodological Answer: The synthesis often involves cycloaddition or diazotization strategies. For example:
- Dipolar Cycloaddition : A single-pot dipolar cycloaddition/Cope elimination sequence enables access to triazolopyridine cores. This method was optimized to introduce chiral centers, as seen in the synthesis of P2X7 antagonists (ED50 = 0.06–0.07 mg/kg in rats) .
- Diazotization : Starting from pyridine-3,4-diamine, diazotization with NaNO₂ yields 3H-[1,2,3]triazolo[4,5-c]pyridine intermediates. Subsequent nucleophilic substitutions (e.g., with chloroacetonitrile) generate derivatives in 63–78% yields .
Key Data :
| Reaction Type | Yield (%) | Key Applications |
|---|---|---|
| Cycloaddition | 60–80 | P2X7 antagonists |
| Diazotization | 63–78 | Antimicrotubule agents |
Q. How are triazolopyridine derivatives characterized to confirm regioselectivity and purity?
Methodological Answer:
- NMR Spectroscopy : ¹H/¹³C NMR resolves regioselectivity in fused triazole-pyridine systems. For example, distinct shifts for protons adjacent to electron-withdrawing groups (e.g., trifluoromethyl) confirm substitution patterns .
- HPLC : Purity assessment (≥98%) is critical for bioactive compounds like CQ211, a RIOK2 inhibitor .
- X-ray Crystallography : Used sparingly due to solubility challenges but validates stereochemistry in chiral analogs .
Q. What in vitro assays are used to evaluate the biological activity of triazolopyridines?
Methodological Answer:
- Enzyme Inhibition Assays : CQ211 was tested against RIOK2 kinase using ATP competition assays (IC₅₀ < 10 nM) .
- Receptor Binding Studies : Radioligand displacement assays (e.g., P2X7 antagonism) measure compound affinity. Compound 35 showed >90% receptor occupancy at 0.07 mg/kg .
Advanced Research Questions
Q. How can solubility and blood-brain barrier penetration be optimized for triazolopyridine-based CNS therapeutics?
Methodological Answer:
- Structural Modifications : Introducing polar groups (e.g., piperazine in CQ211) enhances solubility. Compound 35’s pyrimidine substitution improved solubility vs. compound 29 .
- Pharmacokinetic Profiling : In vivo mouse studies revealed low brain:plasma ratios (e.g., 0.2:1), prompting prodrug strategies or lipidization .
Key Data :
| Compound | Solubility (mg/mL) | Brain:Plasma Ratio |
|---|---|---|
| CQ211 | 2 (DMSO) | Not reported |
| Compound 35 | High aqueous | 0.5:1 (rat) |
Q. How are structure-activity relationships (SARs) analyzed for triazolopyridine P2X7 antagonists?
Methodological Answer:
- Substitution at C-5 : Aryl groups (e.g., fluorophenyl) enhance potency. Compound 29 (ED₅₀ = 0.06 mg/kg) vs. unsubstituted analogs (ED₅₀ > 1 mg/kg) .
- Chiral Center Impact : (S)-enantiomers of compounds 29/35 showed 10-fold higher activity than (R)-forms .
SAR Table :
| Position | Modification | Effect on ED₅₀ |
|---|---|---|
| C-5 | 3-Fluoropyridinyl | ED₅₀ ↓ 70% |
| C-1 | Piperazine | Solubility ↑ |
Q. What strategies resolve contradictions in biological data between in vitro and in vivo models?
Methodological Answer:
Q. How are computational methods applied to design novel triazolopyridine derivatives?
Methodological Answer:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
